molecular formula C19H20ClN5O2 B4300428 N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B4300428
M. Wt: 385.8 g/mol
InChI Key: LLRCAAQNSMZJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.

    Acylation Reaction: The tetrazole derivative is then subjected to an acylation reaction with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the acylated tetrazole derivative with 2-butoxyphenylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-butoxyphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
  • N-(2-butoxyphenyl)-2-[5-(2-bromophenyl)-2H-tetrazol-2-yl]acetamide
  • N-(2-butoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Uniqueness

N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-2-3-12-27-17-11-7-6-10-16(17)21-18(26)13-25-23-19(22-24-25)14-8-4-5-9-15(14)20/h4-11H,2-3,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRCAAQNSMZJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 6
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N-(2-BUTOXYPHENYL)-2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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